molecular formula C13H14FNO2 B12641718 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12641718
M. Wt: 235.25 g/mol
InChI Key: IUDKEUQXRIWGNB-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a fluorinated aromatic compound featuring a methanol group attached to a hybrid scaffold comprising a 3-fluoro-4-methoxyphenyl ring and a 1-methyl-2-pyrrolyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group may influence solubility and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)9-5-6-12(17-2)10(14)8-9/h3-8,13,16H,1-2H3

InChI Key

IUDKEUQXRIWGNB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=C(C=C2)OC)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolyl Group: The pyrrolyl group can be synthesized through the reaction of a suitable precursor with a pyrrole derivative.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • **

Biological Activity

3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves several steps, including the introduction of the fluorine and methoxy groups on the phenyl ring and the formation of the pyrrole derivative. The synthetic pathways often utilize various coupling reactions and functional group transformations to achieve the desired molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. For instance, derivatives with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with methoxy substitutions exhibited enhanced activity against human myeloid leukemia cell lines, indicating a possible mechanism involving tubulin polymerization inhibition, which is crucial for cancer cell division .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-60 (Leukemia)1.4Tubulin polymerization inhibition
Compound BA549 (Lung Cancer)0.5Apoptosis induction
Compound CMDA-MB-435 (Breast Cancer)0.229Growth inhibition

The biological activity of 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol may involve multiple mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : Studies have indicated that these compounds can activate caspases, which are critical for the apoptotic process .

Case Studies

Several case studies highlight the efficacy of compounds related to 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol:

  • Study on Leukemia Cells :
    • Researchers treated HL-60 cells with varying concentrations of a structurally similar compound and observed a dose-dependent increase in apoptosis markers, including caspase-3 activation.
  • Breast Cancer Models :
    • In vitro studies demonstrated that a derivative significantly inhibited the proliferation of MDA-MB-435 cells with an IC50 value lower than many standard chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, we compare it with structurally related compounds, focusing on substituent effects, hydrogen-bonding capacity, and functional group arrangement.

Table 1: Structural and Functional Comparison

Compound Name Key Features Hydrogen Bond Donors/Acceptors Reported Applications Reference
3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol Fluorine (electron-withdrawing), methoxy (electron-donating), pyrrole ring 1 donor (-OH), 3 acceptors Pharmaceutical intermediates N/A (Target)
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol Saturated pyrrolidine ring, tertiary alcohol 1 donor (-OH), 3 acceptors Drug discovery, agrochemicals
(1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol Pyrazole ring, dihydrodioxin moiety, fluorine at ortho position 1 donor (-OH), 4 acceptors Kinase inhibition
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-...) Chromenone core, dual fluorine substituents, thiophene-carboxylate 2 donors (-NH2, -OH), 8 acceptors Anticancer agents

Key Observations:

Substituent Positioning :

  • The 3-fluoro-4-methoxy configuration in the target compound creates a dipole moment that enhances intermolecular interactions compared to 2-fluoro analogs (e.g., the pyrazole derivative in ). This positioning may improve binding affinity in receptor-ligand systems .
  • The 1-methyl-2-pyrrolyl group in the target compound lacks the hydrogen-bonding capacity of the pyrolidin-3-yl group in , reducing its ability to form intramolecular H-bonds but increasing aromaticity for π-stacking.

Hydrogen-Bonding Networks: The methanol (-OH) group in the target compound acts as a strong hydrogen-bond donor, similar to the pyrazole-methanol derivative in . However, the saturated pyrrolidine in allows for conformational flexibility, enabling diverse crystal packing modes . Chromenone-based compounds (e.g., ) exhibit extensive H-bonding due to carbonyl and amino groups, leading to higher melting points (227–230°C) compared to the target compound (data unavailable).

Biological Relevance :

  • Fluorine substitution in the target compound and its analogs (e.g., ) enhances membrane permeability and resistance to oxidative metabolism, a critical feature in CNS drug candidates.
  • The absence of a charged group (e.g., carboxylate in ) in the target compound may reduce aqueous solubility but improve blood-brain barrier penetration.

Research Findings and Limitations

  • Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating reliance on structural analogs for predictions.

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